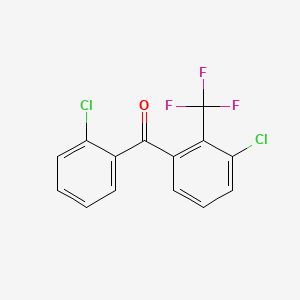
Chloromethyl 3-chlorododecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl 3-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chlorododecanoate can be synthesized through the chloromethylation of 3-chlorododecanoic acid. One common method involves the reaction of 3-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it an efficient method for producing chloromethyl derivatives .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process .
化学反应分析
Types of Reactions
Chloromethyl 3-chlorododecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, alcohols, and thiols.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols and other reduced derivatives.
科学研究应用
Chloromethyl 3-chlorododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of chloromethyl 3-chlorododecanoate involves its reactivity as a chloromethylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in organic synthesis to introduce functional groups into molecules, thereby modifying their chemical and physical properties .
相似化合物的比较
Similar Compounds
Chloromethyl methyl ether: Used in similar chloromethylation reactions but is more volatile and toxic.
3-Chlorododecanoic acid: The parent compound used in the synthesis of chloromethyl 3-chlorododecanoate.
Chloromethyl benzene: Another chloromethylating agent used in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with a chloromethyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic applications .
属性
CAS 编号 |
80418-99-1 |
|---|---|
分子式 |
C13H24Cl2O2 |
分子量 |
283.2 g/mol |
IUPAC 名称 |
chloromethyl 3-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-12(15)10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI 键 |
GQHFPKLBEGPYQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CC(=O)OCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


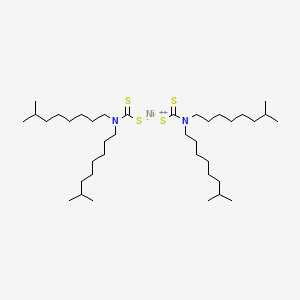

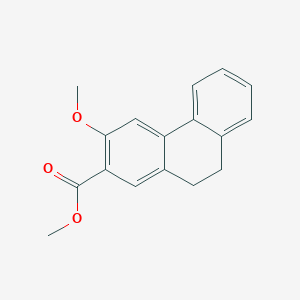
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)


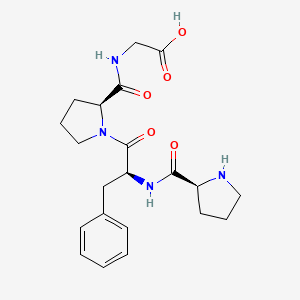
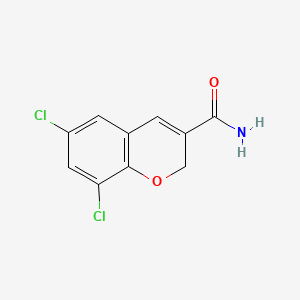
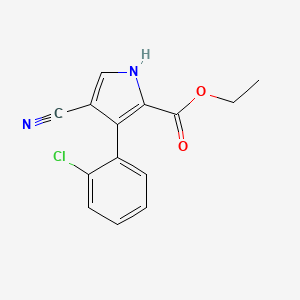
![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B14419214.png)
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
